Sulfo-Cyanine3.5 NHS ester

Description

Historical Context and Development of Cyanine (B1664457) Dye Chemistry in Bioimaging and Sensing

The history of cyanine dyes dates back more than a century, with their initial application being in the photographic industry. wikipedia.orgbritannica.com Discovered in 1856, it was found in 1873 that these dyes could increase the sensitivity range of photographic emulsions to different wavelengths of light, a process known as photosensitization. britannica.comnih.gov This property allowed for the development of panchromatic film, which is sensitive to all visible colors. wikipedia.org

The transition of cyanine dyes into the realm of life sciences was propelled by their unique structural and photophysical properties. researchgate.netacs.org Cyanine dyes are characterized by a polymethine chain located between two nitrogen-containing heterocyclic rings. wikipedia.orglumiprobe.com The length of this chain can be altered to tune the dye's absorption and emission spectra across the visible and near-infrared (NIR) range. nih.govlumiprobe.com This tunability, combined with their high extinction coefficients, makes them exceptionally bright and versatile for fluorescent labeling. lumiprobe.comlumiprobe.com

A significant advancement in their application for biological research occurred in the early 1990s through the work of Alan Waggoner and his colleagues at Carnegie Mellon University. lumiprobe.combiotium.com Inspired by dyes used in photography, Waggoner's team developed a new class of cyanine dyes specifically designed for biochemical labeling. biotium.com These dyes exhibited low non-specific binding to biomolecules and offered a broad range of emission wavelengths, extending into the red and near-infrared regions, which is advantageous for biological imaging due to reduced autofluorescence from tissues. lumiprobe.combiotium.com These developments, including the introduction of sulfonated cyanine dyes, led to their widespread popularity and commercialization, establishing them as fundamental tools in bioimaging and sensing. biotium.comdigitellinc.com

The N-Hydroxysuccinimide Ester Moiety in Bioconjugation: Principles and Reactivity

The N-Hydroxysuccinimide (NHS) ester is a highly reactive functional group widely used in bioconjugation to create stable linkages between molecules. chemicalbook.comthieme-connect.de NHS esters are derivatives of carboxylic acids that have been activated to facilitate reaction with nucleophiles, most notably primary amines. chemicalbook.comresearchgate.net This reactivity is central to the function of Sulfo-Cyanine3.5 NHS ester, enabling it to be covalently attached to proteins, amine-modified oligonucleotides, and other biomolecules. broadpharm.com

The fundamental principle of NHS ester chemistry involves the reaction of the ester with a primary amine (-NH₂) to form a stable amide bond. chemicalbook.comontosight.ai This reaction, known as aminolysis, proceeds efficiently under mild, slightly alkaline conditions, typically at a pH between 8.3 and 8.5. nih.govinterchim.fr At this pH, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic enough to attack the carbonyl carbon of the NHS ester. nih.gov The N-hydroxysuccinimide group is released as a water-soluble byproduct, which simplifies the purification process. researchgate.net

A competing reaction that can affect the efficiency of bioconjugation is the hydrolysis of the NHS ester, where it reacts with water and reverts to the original carboxylic acid. nih.gov The rate of hydrolysis increases at higher pH values. interchim.fr Therefore, controlling the pH of the reaction buffer is critical to maximize the yield of the desired conjugate. nih.gov Despite the potential for hydrolysis, NHS esters are relatively stable, especially when stored under desiccated conditions, and provide a reliable method for labeling biomolecules. chemicalbook.com Their effectiveness and the stability of the resulting amide bond have made NHS esters one of the most common reactive groups for bioconjugation. chemicalbook.comresearchgate.net

Role of Sulfonation in Enhancing Fluorescent Dye Properties for Aqueous Systems

Sulfonation is a chemical modification that introduces negatively charged sulfonic acid (sulfonate) groups onto a dye molecule, significantly enhancing its properties for use in aqueous environments. biotium.comchemrxiv.org For many fluorescent dyes, including the cyanine family, the core structure is hydrophobic, leading to poor solubility in water and a tendency to form non-fluorescent aggregates. lumiprobe.comresearchgate.net This aggregation can quench fluorescence and lead to inaccurate experimental results. lumiprobe.com

The addition of sulfonate groups directly addresses these issues. lumiprobe.com By increasing the hydrophilicity of the dye, sulfonation dramatically improves its water solubility. biotium.comresearchgate.net This allows labeling reactions to be performed in purely aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can be detrimental to the structure and function of sensitive proteins. lumiprobe.comnanopaprika.eu this compound, which contains four sulfo groups, is highly soluble in water, making it ideal for biological applications. genexismolekule.comantibodies.comglpbio.com

Furthermore, the electrostatic repulsion between the negatively charged sulfonate groups on adjacent dye molecules helps to prevent aggregation. lumiprobe.comlumiprobe.com This reduction in aggregation leads to brighter fluorescence signals and a higher quantum yield in aqueous solutions. researchgate.netbiotium.com The improved solubility and reduced aggregation provided by sulfonation result in more reliable and sensitive detection in various bioanalytical techniques, including fluorescence microscopy and flow cytometry. axispharm.comnih.govbiorxiv.org

Detailed Research Findings

This compound is a water-soluble, orange-red fluorescent dye designed for labeling biomolecules in biological research. axispharm.com Its spectral properties are intermediate between those of Cyanine3 and Cyanine5. genexismolekule.comantibodies.com

Spectral and Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum (λabs) | ~576-581 nm | axispharm.comantibodies.com |

| Emission Maximum (λem) | ~596-603 nm | axispharm.comantibodies.com |

| Extinction Coefficient (ε) | 139,000 M-1cm-1 | broadpharm.comantibodies.com |

| Fluorescence Quantum Yield (Φ) | 0.11 | broadpharm.comantibodies.com |

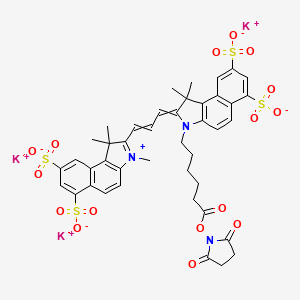

| Molecular Formula | C₄₂H₄₀N₃K₃O₁₆S₄ | antibodies.com |

| Molecular Weight | 1088.33 g/mol | axispharm.comantibodies.com |

| Solubility | Good in water, DMF, DMSO | antibodies.comglpbio.com |

Comparison of Sulfonated vs. Non-Sulfonated Cyanine Dyes

| Feature | Sulfonated Cyanine Dyes (e.g., Sulfo-Cy3.5) | Non-Sulfonated Cyanine Dyes (e.g., Cy3.5) | Source(s) |

|---|---|---|---|

| Solubility | High water solubility | Poor water solubility; requires organic co-solvent (DMF/DMSO) | lumiprobe.comnanopaprika.eulumiprobe.com |

| Labeling Conditions | Can be used in purely aqueous solutions | Requires addition of an organic co-solvent (10-15%) to aqueous buffers | lumiprobe.comnanopaprika.eu |

| Aggregation | Less prone to aggregation in water due to charged sulfo groups | More prone to aggregation, which can cause fluorescence quenching | lumiprobe.comnanopaprika.eulumiprobe.com |

| Purification | Unreacted dye can be efficiently removed by dialysis against aqueous buffers | Dialysis may be less effective for removing unreacted dye | lumiprobe.comlumiprobe.com |

| Fluorescent Properties | Nearly identical spectral properties to non-sulfonated counterparts | Nearly identical spectral properties to sulfonated counterparts | lumiprobe.comnanopaprika.eu |

Properties

Molecular Formula |

C42H40K3N3O16S4 |

|---|---|

Molecular Weight |

1088.3 g/mol |

IUPAC Name |

tripotassium;3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C42H43N3O16S4.3K/c1-41(2)34(43(5)30-15-13-26-28(39(30)41)20-24(62(49,50)51)22-32(26)64(55,56)57)10-9-11-35-42(3,4)40-29-21-25(63(52,53)54)23-33(65(58,59)60)27(29)14-16-31(40)44(35)19-8-6-7-12-38(48)61-45-36(46)17-18-37(45)47;;;/h9-11,13-16,20-23H,6-8,12,17-19H2,1-5H3,(H3-,49,50,51,52,53,54,55,56,57,58,59,60);;;/q;3*+1/p-3 |

InChI Key |

ZIHCBFPLFPPRAR-UHFFFAOYSA-K |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |

Origin of Product |

United States |

Bioconjugation Methodologies and Strategies Utilizing Sulfo Cyanine3.5 Nhs Ester

Covalent Labeling of Biomolecules via Amine Reactivity

The N-hydroxysuccinimide (NHS) ester of Sulfo-Cyanine3.5 is a reactive dye employed for the covalent labeling of biomolecules. interchim.fr This method targets primary and secondary amine groups present in molecules such as proteins, peptides, and modified nucleic acids. interchim.frlumiprobe.comgenexismolekule.com The inclusion of sulfo groups in the cyanine (B1664457) dye structure enhances its water solubility, making it particularly suitable for reactions in aqueous environments. lumiprobe.comantibodies.comglpbio.cn

Sulfo-Cyanine3.5 NHS ester is frequently used for labeling proteins and peptides. ibiantech.comsmolecule.com The NHS ester group reacts with the primary amine groups of lysine (B10760008) residues and the N-terminal amine of the polypeptide chain, forming a stable amide bond. broadpharm.comglpbio.com This reaction is efficient in aqueous solutions, which is advantageous for proteins that are sensitive to organic solvents and prone to denaturation. ibiantech.com The high hydrophilicity imparted by the four sulfo groups ensures that the resulting dye-protein conjugate remains soluble. lumiprobe.comantibodies.comglpbio.cn This methodology is applicable across a range of research areas, including fluorescence microscopy and flow cytometry. axispharm.com

The spectral properties of Sulfo-Cyanine3.5, with excitation and emission wavelengths intermediate between those of Cyanine3 and Cyanine5, provide versatility in experimental design. smolecule.com The labeling process is a standard procedure in many laboratories for creating fluorescently tagged proteins for various biochemical analyses. aatbio.comaatbio.com

Table 1: Research Findings on Protein and Peptide Conjugation

| Finding | Description | Source(s) |

| Amine Reactivity | The NHS ester of Sulfo-Cyanine3.5 reacts with primary and secondary amine groups on proteins and peptides to form stable covalent bonds. | lumiprobe.comgenexismolekule.combroadpharm.comglpbio.com |

| Aqueous Solubility | The presence of four sulfo groups makes the dye highly water-soluble, allowing for conjugation reactions in purely aqueous solutions without the need for organic co-solvents. This is beneficial for proteins that are prone to denaturation. | lumiprobe.comantibodies.comglpbio.cnibiantech.com |

| Versatile Applications | Labeled proteins and peptides are used in a variety of applications, including fluorescence microscopy, flow cytometry, and other bioanalytical assays. | axispharm.com |

| Spectral Properties | The fluorescence properties of Sulfo-Cyanine3.5 are intermediate between Cyanine3 and Cyanine5, offering flexibility in multi-color imaging experiments. | smolecule.com |

The utility of this compound extends to the labeling of nucleic acids and oligonucleotides. smolecule.combroadpharm.com This process requires the presence of an amine group on the nucleic acid, which is typically introduced during synthesis through the use of an amino-modifier. These amine-modified oligonucleotides can then be covalently labeled with the this compound. interchim.frbroadpharm.com

This labeling strategy is crucial for a variety of molecular biology techniques that require fluorescently tagged probes. The resulting labeled nucleic acids can be used in applications such as fluorescence in situ hybridization (FISH), microarrays, and real-time PCR. The water-soluble nature of the sulfo-cyanine dye is advantageous in these aqueous assay systems. lumiprobe.com

While cyanine dyes like Cyanine3 and Cyanine3.5 are generally stable, it is noted that for deprotection steps using ammonium (B1175870) hydroxide (B78521) at elevated temperatures, Cyanine3 and Cyanine3.5 exhibit greater stability than Cyanine5 and Cyanine5.5. glenresearch.com

Table 2: Research Findings on Nucleic Acid and Oligonucleotide Labeling

| Finding | Description | Source(s) |

| Requirement for Amine Modification | Nucleic acids and oligonucleotides must first be modified to contain a primary amine group for subsequent reaction with the NHS ester. | interchim.frbroadpharm.com |

| Covalent Bond Formation | This compound reacts with the introduced amine group to form a stable covalent bond. | broadpharm.com |

| Broad Applicability | Labeled nucleic acids are utilized in a wide range of molecular biology techniques, including FISH and microarrays. | axispharm.com |

| Stability during Deprotection | Cyanine3.5 demonstrates good stability during standard oligonucleotide deprotection protocols. | glenresearch.com |

This compound is a valuable tool for the conjugation of antibodies in immunological research. smolecule.comaxispharm.com The process involves the reaction of the NHS ester with the primary amine groups found on lysine residues of the antibody, resulting in a stable, fluorescently labeled antibody. fluorofinder.comnih.gov The high water solubility of the sulfo-cyanine dye is a significant advantage, as it allows the conjugation to be performed in aqueous buffers, which helps to maintain the antibody's structure and function. lumiprobe.com

Fluorescently labeled antibodies are essential for a multitude of immunological assays, including immunofluorescence microscopy, flow cytometry, and western blotting. fluorofinder.com The ability to directly label a primary antibody allows for multiplexing experiments where multiple antigens can be detected simultaneously using different colored fluorophores. fluorofinder.com While traditional amine-reactive chemistries can sometimes lead to heterogeneous labeling and potential aggregation, site-specific conjugation methods are being explored to overcome these challenges. nih.gov However, the straightforward nature of NHS ester chemistry makes it a widely used method for antibody labeling. fluorofinder.com

Table 3: Research Findings on Antibody Conjugation

| Finding | Description | Source(s) |

| Targeted Residues | The NHS ester reacts with primary amines on lysine residues of the antibody. | fluorofinder.comnih.gov |

| Preservation of Function | The aqueous reaction conditions help to preserve the antibody's native conformation and binding affinity. | lumiprobe.com |

| Assay Versatility | Labeled antibodies are used in a wide array of immunological techniques. | fluorofinder.com |

| Direct Labeling Advantages | Direct conjugation of primary antibodies enables multiplexed detection of different antigens. | fluorofinder.com |

The reactivity of this compound with amine groups also allows for the functionalization of various polymers and materials. When polymers or material surfaces are modified to present primary amine groups, they can be covalently labeled with the fluorescent dye. This approach is utilized to impart fluorescence to otherwise non-fluorescent materials, enabling their visualization and tracking in various systems.

For example, nanoparticles can be functionalized with Sulfo-Cyanine dyes for in vivo imaging applications. The high water solubility and brightness of sulfo-cyanine dyes make them suitable for these applications.

Optimization of Bioconjugation Parameters for this compound

The efficiency of the conjugation reaction between this compound and amine-containing biomolecules is significantly influenced by the reaction conditions, particularly pH and the solvent system used.

pH: The reaction of NHS esters with primary amines is highly pH-dependent. interchim.fracebiolab.com For the reaction to proceed, the amine group must be in its unprotonated, nucleophilic state. At low pH, the amino group is protonated (-NH3+), rendering it unreactive. interchim.fracebiolab.com Conversely, at very high pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired aminolysis reaction and reduces the labeling efficiency. interchim.fracebiolab.com The optimal pH for the labeling reaction is generally in the range of 8.3 to 8.5. interchim.fracebiolab.comlumiprobe.com Buffers such as sodium bicarbonate or phosphate (B84403) buffer at the appropriate pH are commonly used. interchim.fraatbio.comaatbio.com It is important to avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the NHS ester. interchim.fraatbio.com

Solvent Systems: Due to the four sulfo groups, this compound is highly soluble in water. lumiprobe.comantibodies.comibiantech.com This allows for conjugation reactions to be carried out in entirely aqueous solutions, which is a major advantage when working with sensitive proteins that can be denatured by organic solvents. ibiantech.com For non-sulfonated cyanine dyes or other hydrophobic NHS esters, a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often required to dissolve the dye before adding it to the aqueous solution of the biomolecule. interchim.fracebiolab.com When using organic co-solvents, it is crucial to use amine-free solvents to prevent unwanted side reactions. interchim.fracebiolab.com

Table 4: Optimal Reaction Conditions for this compound Conjugation

| Parameter | Optimal Condition/Consideration | Rationale | Source(s) |

| pH | 8.3 - 8.5 | Balances the need for an unprotonated amine group for nucleophilic attack with the minimization of NHS ester hydrolysis. | interchim.fracebiolab.comlumiprobe.com |

| Buffer | Sodium bicarbonate or phosphate buffer | Provides the appropriate pH environment and does not contain competing primary amines. | interchim.fraatbio.comaatbio.com |

| Solvent | Aqueous solution | The high water solubility of this compound allows for reactions without organic co-solvents, which is beneficial for sensitive biomolecules. | lumiprobe.comantibodies.comibiantech.com |

| Co-solvent (if needed for other dyes) | Anhydrous, amine-free DMF or DMSO | Used to dissolve hydrophobic NHS esters before addition to the aqueous reaction mixture. Must be free of amines to avoid side reactions. | interchim.fracebiolab.com |

Stoichiometric Control and Degree of Labeling Assessment

Achieving a desired level of fluorescence while preserving the biological function of the target molecule is paramount in bioconjugation. This balance is managed through careful control of the reaction stoichiometry and subsequent assessment of the Degree of Labeling (DOL), also referred to as the Degree of Substitution (DOS). aatbio.comaatbio.com

The stoichiometry of the labeling reaction is controlled by adjusting the molar ratio of this compound to the biomolecule. aatbio.com An excess of the dye is typically used to drive the reaction. However, the optimal ratio can vary significantly depending on the specific protein and its number of available labeling sites (e.g., lysine residues). For many proteins and antibodies, an experimental approach is recommended to find the ideal balance. Over-labeling can lead to fluorescence quenching and may negatively affect the biomolecule's solubility and biological activity, while under-labeling results in a weak signal and reduced sensitivity. aatbio.comaatbio.com

A common starting point for labeling proteins like antibodies is a 10:1 molar ratio of dye to protein. aatbio.comaatbio.com Based on the initial results, this ratio can be adjusted.

Table 1: Recommended Molar Ratios of this compound to Protein for Optimal Labeling

| Molar Ratio (Dye:Protein) | Expected Outcome | Recommendation |

|---|---|---|

| 5:1 | Lower Degree of Labeling | Recommended for initial tests or when lower labeling is desired to preserve function. |

| 10:1 | Moderate Degree of Labeling | A common starting point for many antibodies and proteins. aatbio.comaatbio.com |

The Degree of Labeling is the most critical factor for characterizing the final conjugate. aatbio.comaatbio.com It is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths:

~280 nm: The maximum absorbance of the protein. aatbio.com

~576-581 nm: The maximum absorbance of the Sulfo-Cyanine3.5 dye. axispharm.comantibodies.com

The DOL is calculated using the Beer-Lambert law. A correction factor (CF₂₈₀) is necessary to account for the dye's absorbance at 280 nm, which would otherwise interfere with the accurate measurement of the protein concentration. The correction factor for Sulfo-Cyanine3.5 at 280 nm is approximately 0.17. antibodies.com For most antibodies, an optimal DOL is generally considered to be between 2 and 10. aatbio.comaatbio.com

Impact of Biomolecule Concentration on Labeling Efficiency

The concentration of the target biomolecule in the reaction mixture has a significant impact on the efficiency of the conjugation. aatbio.com For successful labeling with this compound, the concentration of the protein or antibody should be sufficiently high.

Research findings indicate that if the protein concentration is too low, the labeling efficiency is significantly reduced. aatbio.commedchemexpress.com This is because a lower concentration can decrease the probability of effective collisions between the dye molecules and the target amines on the biomolecule. For optimal results, a protein concentration in the range of 2-10 mg/mL is recommended. aatbio.comaatbio.commedchemexpress.com Concentrations below this range can lead to poor and inconsistent labeling outcomes.

Table 2: Effect of Protein Concentration on Labeling Efficiency

| Protein Concentration | Labeling Efficiency | Recommendation |

|---|---|---|

| < 2 mg/mL | Significantly Reduced | Not recommended; leads to low conjugate yield and poor efficiency. aatbio.commedchemexpress.com |

| 2 - 10 mg/mL | Optimal | Recommended range for achieving high labeling efficiency and consistent results. aatbio.comaatbio.commedchemexpress.com |

To achieve the recommended concentration, it may be necessary to concentrate a dilute protein solution before starting the labeling reaction. Conversely, buffers containing primary amines (like Tris) or ammonium salts must be avoided, as the amines in these buffers will compete with the target biomolecule for reaction with the NHS ester, thereby inhibiting the desired conjugation. aatbio.commedchemexpress.com

Advanced Research Applications of Sulfo Cyanine3.5 Nhs Ester Conjugates

High-Resolution Fluorescence Imaging and Visualization

The favorable spectral characteristics of Sulfo-Cyanine3.5, including its high quantum yield and photostability, make it a valuable tool for fluorescence-based imaging. axispharm.com Its conjugates are widely employed in techniques demanding high sensitivity and resolution.

In fluorescence microscopy, Sulfo-Cyanine3.5 conjugates provide clear and high-resolution imaging of cellular and tissue structures. axispharm.com The dye's inherent brightness and resistance to photobleaching allow for prolonged observation and the capture of detailed images. axispharm.com Its enhanced water solubility ensures that it performs well in the aqueous buffers typically used for biological imaging, minimizing aggregation and non-specific binding that can interfere with results. axispharm.comvnir.life Researchers utilize these conjugates to visualize the localization and dynamics of specific proteins or other labeled biomolecules within fixed or living cells. smolecule.com

Sulfo-Cyanine3.5 NHS ester is well-suited for applications in flow cytometry. axispharm.com When conjugated to antibodies or other cell-surface binding ligands, it provides a distinct and bright fluorescent signal that allows for the precise sorting and analysis of cell populations. axispharm.comaxispharm.com The dye's narrow emission spectrum helps to reduce spectral overlap with other fluorophores in multi-color flow cytometry experiments, facilitating the simultaneous analysis of multiple cellular markers. smolecule.com

The ability to perform analysis in aqueous environments makes Sulfo-Cyanine3.5 an excellent candidate for live-cell imaging studies. axispharm.com Its high hydrophilicity, conferred by the sulfonate groups, prevents the non-specific partitioning into cellular membranes that can be an issue with more hydrophobic dyes, thereby reducing background fluorescence. glpbio.comlumiprobe.com This allows for the specific tracking of labeled proteins or other molecules in real-time without significantly affecting cellular viability or function, providing dynamic insights into cellular processes. axispharm.comsmolecule.com

Molecular and Cellular Mechanistic Probes

Beyond visualization, conjugates of this compound serve as powerful probes for investigating the mechanisms of molecular and cellular functions.

Sulfo-Cyanine3.5 is an effective label for studying biomolecular interactions in various bioanalytical assays. axispharm.comaxispharm.com Its bright and stable fluorescence provides a reliable signal for detecting binding events between proteins, enzymes, and other molecules. axispharm.com By labeling one component of an interacting pair, researchers can monitor changes in fluorescence intensity or polarization to quantify binding affinities and kinetics, providing crucial data for understanding biological pathways and drug discovery processes. smolecule.com

The dye is frequently used to label nucleic acids and oligonucleotides for various analytical applications. axispharm.combroadpharm.comaxispharm.com The NHS ester chemistry allows for the straightforward conjugation to amine-modified nucleic acids. broadpharm.comvnir.life A related compound, Sulfo-Cyanine3 NHS ester, has been shown to interact with nucleoside monophosphates through π-π stacking, which leads to an increase in fluorescence quantum yield. medchemexpress.com This interaction is more pronounced with purines than with pyrimidines, suggesting that Sulfo-Cyanine3.5 conjugates could similarly be used as sensitive probes to detect conformational changes or specific interactions within nucleic acid structures. medchemexpress.com

Characterization of Protein-Induced Fluorescence Enhancement (PIFE)

Protein-induced fluorescence enhancement (PIFE) is a phenomenon where the fluorescence intensity of a cyanine (B1664457) dye, such as Cy3 and its analogue Cy3.5, increases upon close proximity to a protein. This effect is distinct from FRET and provides a powerful tool for studying protein-nucleic acid interactions and other binding events. Research has shown that the fluorescence of Cy3.5, much like Cy3, is enhanced when covalently attached to a protein surface. nih.gov This enhancement is thought to arise from the local environment's influence on the dye's photoisomerization, a non-radiative decay pathway. When the dye is in close contact with a protein, its rotational freedom is restricted, which suppresses this non-radiative decay and leads to an increase in fluorescence quantum yield.

In one study, a comparison of different cyanine dyes revealed that Cy3 and Cy3.5 exhibit a significant (2-3 fold) increase in fluorescence upon covalent attachment to immunoglobulins (IgG). nih.gov This is in stark contrast to Cy5 and Cy7, which tend to show fluorescence quenching under similar conditions. This characteristic makes this compound a valuable tool for developing "turn-on" fluorescent probes where a binding event is signaled by an increase in fluorescence intensity. This principle has been successfully applied to monitor the interaction between streptavidin and biotin, and between folate and folate receptors, demonstrating its potential for universal detection of protein/small molecule interactions. rsc.org

Table 1: Comparison of Fluorescence Enhancement in Cyanine Dyes Upon Protein Binding

| Cyanine Dye | Fluorescence Change Upon Protein Binding |

| Cy3 | Enhancement (2-3 fold) |

| Cy3.5 | Enhancement (similar to Cy3) |

| Cy5 | Quenching |

| Cy7 | Quenching |

| Data sourced from a study on the anomalous fluorescence enhancement of Cy3 and Cy3.5. nih.gov |

Viscosity Sensing and Molecular Rotor Applications

The fluorescence of certain dyes, including those in the cyanine family, is sensitive to the viscosity of their microenvironment. These "molecular rotors" exhibit low fluorescence in low-viscosity environments due to efficient non-radiative decay through intramolecular rotation. In more viscous surroundings, this rotation is hindered, leading to a significant increase in fluorescence intensity and lifetime. nih.govnih.gov This property makes them excellent probes for measuring local viscosity in biological systems, such as within cells or in protein complexes.

While specific studies focusing solely on Sulfo-Cyanine3.5 as a viscosity sensor are not extensively documented, the general principles of cyanine dyes as molecular rotors are well-established. For instance, studies have utilized sulfo-cyanine3 and sulfo-cyanine5 NHS esters to measure the viscosity inside mesoporous silica (B1680970) by covalently attaching them to a lipase (B570770) enzyme. rsc.org The differential sensitivity of Cy3 and Cy5 to viscosity allows for ratiometric measurements that can distinguish between polarity and viscosity effects. Given that Sulfo-Cyanine3.5 shares structural similarities with these dyes, it is poised to be an effective viscosity-sensitive probe. Its fluorescence quantum yield would be expected to correlate with the viscosity of its immediate environment, enabling the study of processes such as protein folding and aggregation, or changes in membrane fluidity. setabiomedicals.comrsc.org

Membrane Targeting and Cell Surface Protein Quantitation

The high water solubility and membrane impermeability of sulfonated cyanine dyes like this compound make them ideal for specifically labeling proteins on the outer surface of living cells. The NHS ester group reacts with primary amines of cell surface proteins, creating stable covalent bonds. This allows for the visualization and quantification of surface proteins without labeling intracellular components.

Research has demonstrated the use of sulfo-cyanine3-NHS ester for the specific labeling of cell surface proteins on living HeLa cells. Confocal microscopy revealed that the fluorescence was localized exclusively to the cell surface, whereas a membrane-permeable Cy3-NHS ester labeled proteins throughout the cytoplasm. This specificity is crucial for studying the dynamics of cell surface proteins, such as their release into the culture medium through ectodomain shedding. By using two different colored sulfo-cyanine dyes, it is possible to perform quantitative comparisons of the surface proteome under different conditions using techniques like 2D-difference gel electrophoresis (2D-DIGE). Although this particular study used sulfo-Cy3 and sulfo-Cy5, the analogous properties of Sulfo-Cyanine3.5 suggest its suitability for similar applications in quantitative cell surface proteomics.

Enzymatic Activity and Biosensor Development

This compound can be a valuable tool in the development of biosensors for enzymatic activity. Its ability to be conjugated to proteins and other biomolecules allows for the creation of probes that change their fluorescence properties in response to an enzymatic reaction. axispharm.com For example, a substrate for a particular enzyme could be labeled with Sulfo-Cyanine3.5. Upon enzymatic cleavage, the resulting fragment containing the dye might experience a change in its local environment, leading to an alteration in its fluorescence intensity or spectrum.

While specific examples detailing the use of Sulfo-Cyanine3.5 in enzymatic biosensors are emerging, the principles are well-established with other cyanine dyes. These dyes are frequently used as molecular probes in various bioanalytical assays. axispharm.com For instance, a biosensor for a protease could be designed where the Sulfo-Cyanine3.5 dye is initially in a quenched state. Cleavage of a specific peptide sequence by the protease would lead to the separation of the dye from a quencher molecule, resulting in a "turn-on" fluorescence signal. The high water solubility and bright fluorescence of Sulfo-Cyanine3.5 make it an attractive candidate for developing such sensitive and reliable enzymatic assays. axispharm.com

Engineering of Novel Fluorescent Conjugates and Nanoprobes

The versatility of this compound extends to its use as a building block for creating more complex fluorescent probes and nanostructures with tailored functionalities.

Design of FRET-Based Biosensors with Sulfo-Cyanine3.5

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes in real-time. The spectral properties of Sulfo-Cyanine3.5, with its absorption and emission spectra situated between those of Cy3 and Cy5, make it an excellent candidate for use as either a donor or an acceptor in FRET-based biosensors. lumiprobe.com

The design of a FRET biosensor typically involves a pair of fluorophores, a donor and an acceptor, attached to a biological molecule or a set of interacting molecules. A change in the distance or orientation between the donor and acceptor, often triggered by a specific biological event, results in a change in FRET efficiency, which can be measured as a change in the fluorescence emission of the donor and/or acceptor. researchgate.net Sulfo-Cyanine3.5 can be paired with a spectrally compatible dye to create a FRET pair with a suitable Förster distance for the biological system under investigation. For example, it could serve as an acceptor for a bluer-emitting dye like Cy3 or as a donor for a redder-emitting dye like Cy5. The NHS ester functionality allows for its site-specific incorporation into a protein or nucleic acid, which is a critical aspect of FRET sensor design.

Table 2: Potential FRET Pairings with Sulfo-Cyanine3.5

| FRET Role of Sulfo-Cyanine3.5 | Potential Partner Dye |

| Acceptor | Cyanine3 (Cy3) |

| Donor | Cyanine5 (Cy5) |

| Donor | Cyanine5.5 (Cy5.5) |

| Based on the spectral properties of the respective cyanine dyes. lumiprobe.comnih.gov |

Development of Glycoconjugates for Glycan-Binding Protein Studies

The study of glycan-binding proteins (lectins) and their interactions with carbohydrates is crucial for understanding many biological processes, from cell-cell recognition to pathogen invasion. Fluorescently labeled glycans are invaluable tools in these studies. This compound can be used to create fluorescent glycoconjugates for use in various glycan-binding assays.

While the NHS ester itself does not react with native glycans, it can be conjugated to amino-functionalized sugars or to the protein component of a glycoprotein. These fluorescent glycoconjugates can then be used in techniques such as glycan microarrays or flow cytometry to probe the binding specificity of lectins. nih.govnih.gov For example, a library of different glycans could be labeled with Sulfo-Cyanine3.5 and immobilized on a microarray slide. Incubation of the array with a lectin of interest would reveal its binding preferences by identifying the fluorescent spots corresponding to the bound glycans. The bright and stable fluorescence of Sulfo-Cyanine3.5 would provide a high signal-to-noise ratio in such assays, facilitating the sensitive detection of even weak glycan-lectin interactions.

Integration with Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly fluorescent upon aggregation. This is in stark contrast to many traditional fluorescent dyes, including cyanines, which often suffer from aggregation-caused quenching (ACQ), leading to reduced fluorescence at high concentrations. nih.govresearchgate.net The development of AIE luminogens (AIEgens) has opened new avenues for creating highly sensitive and stable fluorescent probes.

While specific research detailing the direct conjugation of this compound with AIEgens is an emerging area, the broader field of cyanine-AIE systems provides a strong basis for its potential applications. The general strategy involves creating fluorescent cassettes where an AIE-active donor molecule, such as a tetraphenylethene (TPE) derivative, is linked to a cyanine acceptor. nih.gov In such a system, the AIEgen can overcome the inherent ACQ properties of the cyanine dye.

Research Findings:

Researchers have successfully designed AIE-cyanine based fluorescent cassettes for sensitive imaging. For instance, a system composed of a TPE donor and a cyanine acceptor was developed to detect pH changes in living cells. nih.gov In this construct, the AIE effect of the TPE unit helps to overcome the fluorescence quenching issues often associated with cyanine dyes in aqueous environments. nih.gov

The highly sulfonated nature of this compound imparts excellent water solubility, which could be advantageous in the design of AIE systems for biological applications. genexismolekule.com Its NHS ester group allows for covalent linkage to AIEgens that have been functionalized with amine groups, creating a stable conjugate. The potential for through-bond energy transfer (TBET) from an excited AIEgen to the Sulfo-Cyanine3.5 core could lead to probes with large pseudo-Stokes shifts and enhanced photostability.

Data on Cyanine-AIE Systems:

| Feature | Description | Research Implication |

| Principle | Combination of an AIE-active molecule (e.g., TPE) with a cyanine dye to overcome aggregation-caused quenching (ACQ). nih.gov | Enables the development of highly fluorescent probes that are effective at high concentrations or in aggregated states. |

| Mechanism | Often utilizes through-bond energy transfer (TBET) from the AIEgen donor to the cyanine acceptor. researchgate.net | Results in probes with large Stokes shifts and improved signal-to-noise ratios. |

| Advantages | Enhanced photostability, high turn-on fluorescence brightness, and suitability for aqueous environments. nih.gov | Overcomes the traditional limitations of cyanine dyes for in-vitro and in-vivo imaging. |

| Example Application | Sensitive detection of pH changes in live cells using a TPE-cyanine fluorescent cassette. nih.gov | Demonstrates the potential for creating advanced biosensors. |

While the direct integration of this compound into AIE systems is a promising area for future research, the existing studies on other cyanine derivatives highlight the significant potential of this approach for developing next-generation fluorescent probes.

Quantum Dot Surface Modification

Quantum dots (QDs) are semiconductor nanocrystals with unique size-tunable optical properties, making them excellent candidates for various bio-imaging and sensing applications. However, for biological use, their surfaces must be modified to ensure water solubility, biocompatibility, and specific targeting. This compound, with its high water solubility and reactive handle, is a valuable tool for the functionalization of QD surfaces.

A sophisticated method for non-covalent surface modification of QDs involves the use of cucurbit[n]urils, which are barrel-shaped macrocyclic host molecules. Specifically, cucurbit genexismolekule.comuril (CB7) can mediate a "supramolecular click chemistry" approach to functionalize QD surfaces in an aqueous solution.

Detailed Research Findings:

In a study by McGuire et al. (2023), a novel method for the surface modification of QDs using CB7 was demonstrated. researchgate.net The research showed that CB7 can self-assemble on the surface of QDs, leading to aggregation. However, the addition of a guest molecule with a high affinity for the CB7 cavity can break up these aggregates, leaving the QD surface functionalized with the guest molecule. researchgate.net

In this research, a derivative of Cyanine 3.5 (A3Cy3.5), which includes an adamantyl group for strong binding within the CB7 cavity, was used to demonstrate Förster Resonance Energy Transfer (FRET) from the QD to the dye. researchgate.net The experiment confirmed that CB7 remains on the QD surface, facilitating the attachment of the Cy3.5 derivative. This "hook-and-eye" approach allows for a modular and highly efficient modification of QD surfaces without the need for covalent bond formation directly to the QD. researchgate.net

The use of this compound in such a system would first involve its conjugation to an amine-functionalized adamantane (B196018) guest molecule. The resulting conjugate could then be introduced to the CB7-coated QDs, enabling the stable, non-covalent attachment of the highly fluorescent and water-soluble Sulfo-Cyanine3.5 dye to the QD surface.

Data from QD Surface Modification Study:

| Parameter | Observation | Significance |

| QD Type | CdTe₅₃₀ capped with 3-mercaptopropionic acid (MPA). researchgate.net | Water-soluble quantum dots suitable for biological applications. |

| Host Molecule | Cucurbit genexismolekule.comuril (CB7). researchgate.net | Mediates the non-covalent attachment of guest molecules to the QD surface. |

| Guest Molecule | Adamantyl-modified Cyanine 3.5 (A3Cy3.5). researchgate.net | High-affinity guest for CB7, enabling strong and stable surface functionalization. |

| Modification Efficiency | High, based on FRET from the QD to the Cy3.5 dye. researchgate.net | Demonstrates the effectiveness of the supramolecular click chemistry approach. |

| Key Finding | The addition of the adamantyl guest breaks up QD-CB7 aggregates while retaining CB7 on the QD surface. researchgate.net | Provides a simple and versatile method for functionalizing QD surfaces in an aqueous environment. |

This advanced method of quantum dot surface modification, leveraging the specific host-guest chemistry of cucurbiturils, highlights a sophisticated application for conjugates of this compound in the development of advanced fluorescent nanomaterials for bio-imaging and theranostics.

Photophysical Principles and Mechanistic Investigations of Sulfo Cyanine3.5 Dyes

Fluorescence Characteristics and Spectral Properties in Complex Environments

Sulfo-Cyanine3.5 NHS ester is a fluorescent dye characterized by its absorption and emission spectra positioned between those of Sulfo-Cyanine3 and Sulfo-Cyanine5. antibodies.comaxispharm.comglpbio.comlumiprobe.com This dye is a sulfonated derivative, containing four sulfo groups that confer high water solubility and hydrophilicity to the fluorophore and its conjugates. antibodies.comglpbio.com The N-hydroxysuccinimide (NHS) ester group is a reactive moiety that allows for the covalent labeling of primary and secondary amine groups in various biomolecules. antibodies.comglpbio.com

The fluorescence of Sulfo-Cyanine3.5 is notable for its brightness and efficiency. axispharm.com Its spectral properties, including the absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield, are crucial parameters for its application in fluorescence-based techniques. These properties can be influenced by the dye's local environment. For instance, when cyanine (B1664457) dyes are linked to biomolecules like DNA, their fluorescence quantum yield can vary depending on the linkage, the DNA sequence, and its secondary structure. nih.gov The interaction of cyanine dyes with proteins, such as the binding of Cy5-biotin to streptavidin, can lead to a red-shift in both absorption and emission spectra. cambridge.org

Below is a data table summarizing the key spectral properties of this compound.

| Property | Value | Source(s) |

| Absorption Maximum (λ_abs) | 576 nm - 581 nm | antibodies.comaxispharm.comlumiprobe.com |

| Emission Maximum (λ_em) | 596 nm - 603 nm | antibodies.comaxispharm.comlumiprobe.com |

| Molar Extinction Coefficient (ε) | 139,000 M⁻¹cm⁻¹ | antibodies.comlumiprobe.com |

| Fluorescence Quantum Yield (Φ_f) | 0.11 | antibodies.comlumiprobe.com |

| Stokes Shift | ~15 nm - 27 nm | antibodies.comaxispharm.comlumiprobe.com |

| Correction Factor (CF₂₆₀) | 0.16 | antibodies.comlumiprobe.com |

| Correction Factor (CF₂₈₀) | 0.17 | antibodies.comlumiprobe.com |

Note: The exact values may vary slightly depending on the solvent and local environment.

Photostability and Strategies to Mitigate Photobleaching

A significant challenge in the application of fluorescent dyes, including cyanine dyes, is their susceptibility to photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to light. azolifesciences.comthermofisher.com The triplet state of the dye is a key intermediate in the photochemical reactions that lead to photobleaching. nih.govcambridge.org The presence of oxygen can accelerate this process. cambridge.orgkeyence.com

Several strategies have been developed to enhance the photostability of cyanine dyes and mitigate photobleaching. These approaches are generally applicable to Sulfo-Cyanine3.5.

Reducing Light Exposure: The most direct method to minimize photobleaching is to limit the intensity and duration of the excitation light. thermofisher.combitesizebio.com This can be achieved by using neutral density filters to attenuate the light source or by minimizing the exposure time during image acquisition. thermofisher.comkeyence.com

Use of Antifade Reagents: Mounting media containing antifade reagents, or oxygen scavengers, can significantly reduce photobleaching. keyence.combitesizebio.com These reagents work by depleting the local environment of molecular oxygen, thereby inhibiting oxygen-mediated photochemical degradation of the dye. cambridge.orgkeyence.com Common components of antifade reagents include glucose oxidase and catalase. keyence.com Simple additives like vitamin C have also been shown to prevent certain photobleaching pathways in cyanine dyes. azolifesciences.com

Chemical Modifications: Altering the chemical structure of the cyanine dye itself can improve its photostability. For example, introducing a cyclopentene (B43876) ring into the polymethine chain can create a more rigid and stable molecule, reducing energy loss through molecular vibrations and enhancing thermal and photostability. nih.gov Removing electron density from the cyanine polyene, for instance by adding a cyano group or through perfluorination of the aromatic rings, has also been shown to increase photostability by reducing the dye's susceptibility to photooxidation. nih.gov

Microenvironmental Sensitivity of Fluorescence (e.g., solvent polarity, pH)

The fluorescence properties of cyanine dyes are highly sensitive to their local microenvironment, including factors like solvent polarity, viscosity, and pH. nih.govrsc.orgrsc.org This sensitivity arises from the nature of their electronic structure and the potential for conformational changes in the excited state. researchgate.net

Solvent Polarity and Viscosity: The fluorescence quantum yield of many cyanine dyes is low in fluid, non-viscous solutions but increases significantly in more viscous environments. nih.govresearchgate.net This is attributed to the inhibition of non-radiative decay pathways, such as torsional motion or rotation around the polymethine chain, in a constrained environment. nih.govnih.govresearchgate.net For example, the fluorescence of unsymmetrical cyanine dyes can be enhanced by over 100-fold in viscous solvents like glycerol (B35011) compared to fluid solutions. nih.gov The photoisomerization kinetics of cyanine dyes, such as Sulfo-Cyanine7, have been shown to be strongly dependent on local viscosity and polarity, suggesting their potential use as environmental sensors. diva-portal.orgnih.gov

pH Sensitivity: Cyanine dyes are generally stable and fluorescent over a broad pH range, typically from pH 3 to 10, which makes them suitable for a wide array of biological applications at physiological pH. aatbio.com However, extreme pH values can affect the dye's structure and, consequently, its spectral properties. In some specifically designed cyanine-based sensors, pH changes can trigger structural transformations, such as the opening of a spirolactam ring, leading to a distinct fluorescence response. rsc.org

Excited State Dynamics and Photoisomerization Processes

Upon absorption of light, a cyanine dye molecule is promoted to an excited singlet state. From this state, it can relax through several competing pathways, including fluorescence emission, internal conversion, and photoisomerization. cambridge.org Photoisomerization, which involves a rotation around a carbon-carbon double bond in the polymethine chain, is a key non-radiative decay channel for many cyanine dyes. nih.govcambridge.org

The dynamics of these processes are often studied using time-resolved fluorescence spectroscopy. For instance, the fluorescence decay of a thiacyanine dye was found to be tri-exponential, indicating that the excited-state population decays through bond-twisting, vibrational relaxation, and radiative channels. nih.govresearchgate.net The efficiency of photoisomerization is highly dependent on the molecular structure and the surrounding environment. Substitutions in the polymethine chain can increase the rate of photoisomerization and decrease the fluorescence quantum yield. cambridge.org

The potential energy surfaces of the ground and excited states are crucial for understanding the photoisomerization process. For many cyanine dyes, the excited state is thought to have a nearly barrierless path towards a twisted intermediate geometry, from which it can non-radiatively decay back to the ground state in either the original trans or the cis isomeric form. cambridge.orgmdpi.com This process is dynamically controlled by conical intersections between the excited and ground state potential energy surfaces. aip.orgcapes.gov.br The photoisomerization of some cyanine dyes can lead to the formation of a new species with altered, often red-shifted, emission spectra. diva-portal.orgnih.govacs.org

Dye Aggregation Phenomena in Bioconjugates

Causes and Consequences of H- and J-Aggregation

Cyanine dyes, particularly at higher concentrations or when conjugated to biomolecules, have a tendency to self-assemble into aggregates. acs.orgnih.gov This aggregation is driven by intermolecular interactions between the dye molecules. The specific geometry of the stacked molecules determines the type of aggregate formed and its resulting photophysical properties.

H-aggregates (hypsochromic aggregates): These are characterized by a "face-to-face" or "sandwich-type" arrangement of the dye molecules. This arrangement leads to strong excitonic coupling between the transition dipoles, resulting in a blue-shift (hypsochromic shift) of the main absorption band compared to the monomer. acs.orgacs.org H-aggregates are often weakly fluorescent or non-fluorescent. acs.org

J-aggregates (Jelley aggregates): These form from a "head-to-tail" arrangement of the dye molecules. This leads to a characteristic sharp, intense, and red-shifted (bathochromic) absorption band, known as the J-band. acs.orgnih.gov J-aggregates can be highly fluorescent. rsc.org

The formation of aggregates is influenced by several factors, including the dye's concentration, the solvent, temperature, the presence of counter-ions, and the structure of the dye itself, such as the length of the polymethine chain. acs.orgnih.govnih.gov In the context of bioconjugates, the high local concentration of dyes on the surface of a protein or nucleic acid can promote aggregation, leading to fluorescence quenching and potentially altering the biological function of the labeled molecule.

Role of Sulfonate Groups in Preventing Aggregation

The introduction of sulfonate groups into the structure of cyanine dyes, creating "sulfo-cyanine" dyes like Sulfo-Cyanine3.5, is a key strategy to mitigate aggregation. axispharm.com These negatively charged sulfonate groups (SO₃⁻) increase the hydrophilicity and water solubility of the dye. antibodies.comaxispharm.comglpbio.com

The primary mechanism by which sulfonate groups prevent aggregation is through electrostatic repulsion. The negatively charged groups on adjacent dye molecules create repulsive forces that counteract the van der Waals and π-π stacking interactions that drive aggregation. This helps to keep the dye molecules in their monomeric, fluorescent state, even at high labeling densities on bioconjugates. The enhanced water solubility also means that labeling reactions can be performed in purely aqueous buffers without the need for organic co-solvents, which can sometimes promote aggregation of less soluble dyes. aatbio.com

Comparative Analysis and Strategic Positioning of Sulfo Cyanine3.5 Nhs Ester Within the Cyanine Dye Family

Distinctive Features Compared to Cyanine3 and Cyanine5 Derivatives

Sulfo-Cyanine3.5 NHS ester occupies a unique spectral niche within the popular cyanine (B1664457) dye family, positioned spectrally between Cyanine3 (Cy3) and Cyanine5 (Cy5) derivatives. lumiprobe.comgenexismolekule.com This intermediate positioning is a key distinctive feature, offering researchers an additional color option for multicolor imaging experiments. While Cy3 typically exhibits excitation and emission maxima around 550 nm and 570 nm respectively, and Cy5 in the far-red region at approximately 650 nm and 670 nm, this compound bridges this gap with an excitation maximum around 576-581 nm and an emission maximum of about 596-603 nm. axispharm.comalfa-chemistry.combaseclick.euantibodies.comwikipedia.orgaatbio.com

The "Sulfo-" prefix indicates the presence of sulfonate groups, a modification that renders the dye highly water-soluble. creative-diagnostics.com This is a significant distinction from many non-sulfonated cyanine dyes, which often require organic co-solvents like DMSO or DMF for dissolution before they can be used in aqueous buffers for biomolecule labeling. glpbio.com The "NHS ester" component refers to the N-hydroxysuccinimidyl ester reactive group, which enables the dye to covalently label primary and secondary amine groups found in proteins and other biomolecules. lumiprobe.comantibodies.comglpbio.com

While sharing the core cyanine structure known for high molar extinction coefficients and good quantum yields, the specific spectral properties and enhanced hydrophilicity of this compound set it apart from its Cy3 and Cy5 counterparts. aatbio.com

Table 1: Comparative Spectral Properties of this compound, Cyanine3, and Cyanine5

| Feature | This compound | Cyanine3 (Cy3) | Cyanine5 (Cy5) |

| Excitation Maximum (nm) | ~576 - 581 axispharm.comantibodies.com | ~550 - 555 alfa-chemistry.comlumiprobe.com | ~646 - 650 baseclick.eulumiprobe.com |

| Emission Maximum (nm) | ~596 - 603 axispharm.comantibodies.com | ~569 - 570 lumiprobe.comaatbio.com | ~662 - 670 wikipedia.orglumiprobe.com |

| Spectral Position | Orange-Red axispharm.com | Greenish-Yellow wikipedia.org | Far-Red baseclick.eu |

| Key Structural Feature | Sulfonated creative-diagnostics.com | Often non-sulfonated, but sulfo versions exist alfa-chemistry.com | Often non-sulfonated, but sulfo versions exist creative-diagnostics.com |

Advantages of the Sulfonated Hydrophilic Form for Biological Research

The sulfonation of cyanine dyes, including this compound, imparts significant advantages for a wide range of biological research applications. The primary benefit is enhanced water solubility. creative-diagnostics.comglpbio.comaxispharm.com This hydrophilicity allows for direct use in aqueous buffers, simplifying labeling protocols and eliminating the need for organic co-solvents which can be detrimental to sensitive proteins. creative-diagnostics.comglpbio.com

Key advantages of the sulfonated hydrophilic form include:

Reduced Aggregation: Sulfonate groups are charged and help to prevent the dye molecules from aggregating in aqueous solutions. glpbio.comnanopaprika.eu Dye aggregation can lead to fluorescence quenching and inaccurate experimental results.

Improved Bioconjugation Efficiency: The high water solubility ensures that the dye remains in solution during the labeling of hydrophilic biomolecules like proteins and antibodies, leading to more efficient and reliable conjugation. creative-diagnostics.com

Lower Background Signals: The reduced tendency to aggregate and non-specifically bind to cellular components can result in lower background fluorescence, leading to improved signal-to-noise ratios in imaging applications. axispharm.com

Ideal for In Vivo and Aqueous Assays: The enhanced solubility makes sulfonated dyes particularly suitable for applications in aqueous environments, including live cell imaging and various bioanalytical assays. axispharm.comcreative-diagnostics.com

Strategic Use in Multi-Color Imaging and FRET Applications

The distinct spectral properties of this compound make it a valuable tool for multi-color fluorescence imaging. Its emission spectrum, falling between that of Cy3 and Cy5, allows for the simultaneous detection of three or more targets when used in combination with these and other fluorophores with well-separated spectra. aatbio.com This strategic positioning helps to minimize spectral overlap and crosstalk between detection channels, which is crucial for obtaining clear and quantifiable results in complex biological systems.

Furthermore, the spectral characteristics of this compound make it a potential candidate for Förster Resonance Energy Transfer (FRET) applications. FRET is a mechanism describing energy transfer between two light-sensitive molecules. For FRET to occur, the emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor fluorophore. Given its spectral placement, Sulfo-Cyanine3.5 could potentially serve as an acceptor for a donor like Cy3, or as a donor for an acceptor like Cy5, enabling the study of molecular interactions and conformational changes in proteins and other biomolecules. wikipedia.org

Cross-Compatibility and Functional Equivalence with Other Commercial Fluorophores

This compound is functionally equivalent to other commercially available fluorescent dyes with similar spectral characteristics. This cross-compatibility allows researchers to substitute it for other fluorophores in established protocols without significant modifications to instrumentation or filter sets. For example, it can be used in place of dyes that are excited by yellow or orange laser lines and have emission in the orange-red region of the spectrum.

While direct equivalency can vary slightly between manufacturers, this compound is often considered an alternative to certain other commercial dyes. This provides flexibility in experimental design and procurement. The NHS ester functionality ensures that its method of conjugation to amine-containing molecules is a widely adopted and standard procedure in bioconjugation chemistry. lumiprobe.comgenexismolekule.comantibodies.com

Advanced Characterization and Analytical Techniques for Sulfo Cyanine3.5 Conjugates in Research

Spectroscopic Techniques for Conjugate Analysis (e.g., UV-Vis Absorption, Fluorescence Spectroscopy)

The initial and most fundamental analysis of Sulfo-Cyanine3.5 conjugates involves UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques are essential for confirming the successful labeling of a biomolecule and for determining the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.

UV-Vis Absorption Spectroscopy is used to quantify the concentration of both the biomolecule and the attached dye. Proteins, for instance, typically exhibit an absorption maximum around 280 nm, while the Sulfo-Cyanine3.5 dye has its principal absorption peak at approximately 576-581 nm. axispharm.comantibodies.com By measuring the absorbance at these two wavelengths, and using the known extinction coefficients of the protein and the dye, the DOL can be calculated. It is important to note that the formation of dye aggregates, particularly at high DOLs, can lead to the appearance of a shoulder or a distinct peak at shorter wavelengths (an H-aggregate peak), which can influence the accuracy of these measurements. nih.gov

The spectral properties of Sulfo-Cyanine3.5 NHS ester are summarized in the table below.

| Property | Value |

| Excitation Maximum (λex) | ~576 - 581 nm axispharm.comantibodies.com |

| Emission Maximum (λem) | ~596 - 603 nm axispharm.comantibodies.com |

| Molar Extinction Coefficient (ε) | ~139,000 cm⁻¹M⁻¹ antibodies.com |

| Fluorescence Quantum Yield (ΦF) | ~0.11 antibodies.com |

| Stokes Shift | ~15 - 27 nm axispharm.comantibodies.com |

| Note: The exact spectral properties can vary depending on the solvent and the local environment of the conjugated biomolecule. |

Time-Resolved Fluorescence Methods (e.g., TCSPC)

Time-resolved fluorescence techniques, particularly Time-Correlated Single Photon Counting (TCSPC), offer a more sophisticated level of analysis by measuring the fluorescence lifetime of the dye—the average time it spends in the excited state before returning to the ground state. The fluorescence lifetime of a fluorophore is highly sensitive to its immediate molecular environment, making it a powerful tool for probing the structure and dynamics of biomolecules.

When Sulfo-Cyanine3.5 is conjugated to a biomolecule, its fluorescence decay often becomes more complex, transitioning from a single exponential decay to a multi-exponential decay. acs.org This is indicative of the dye existing in multiple local environments on the surface of the biomolecule, each with a distinct fluorescence lifetime. For example, a dye molecule that is more exposed to the aqueous solvent may have a shorter lifetime compared to a dye molecule that is in a more protected, hydrophobic pocket of a protein.

Research on the closely related Cy3 dye has shown that its fluorescence lifetime can increase dramatically upon conjugation to single-stranded DNA, a phenomenon attributed to the inhibition of trans-cis isomerization. acs.org This highlights how time-resolved fluorescence can provide insights into the interactions between the dye and the biomolecule.

Below is a representative table illustrating how the fluorescence lifetime of a cyanine (B1664457) dye can change upon conjugation.

| Sample | Component 1 (τ1, ns) | Amplitude 1 (α1) | Component 2 (τ2, ns) | Amplitude 2 (α2) | Average Lifetime (⟨τ⟩, ns) |

| Free Sulfo-Cyanine3.5 | 0.2 | 1.0 | - | - | 0.2 |

| Sulfo-Cyanine3.5-Antibody Conjugate | 0.5 | 0.6 | 1.8 | 0.4 | 1.02 |

| This table presents hypothetical data based on typical findings for cyanine dye conjugates to illustrate the principles of time-resolved fluorescence analysis. |

Fluorescence Anisotropy Measurements for Molecular Dynamics

Fluorescence anisotropy is a technique that measures the rotational mobility of a fluorescent molecule. When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to some extent. The degree of polarization, or anisotropy, is dependent on how much the fluorophore rotates during its fluorescence lifetime. A small, freely rotating molecule will depolarize the emitted light to a greater extent (low anisotropy), whereas a large molecule, or a small molecule that is rigidly held, will rotate less and thus exhibit higher anisotropy.

When this compound is conjugated to a larger biomolecule like a protein or a nucleic acid, its rotational freedom is significantly restricted. This results in a substantial increase in the measured fluorescence anisotropy. Time-resolved anisotropy measurements can provide even more detailed information, revealing the rotational correlation time, which is a measure of the time it takes for the molecule to rotate through a certain angle. These measurements can be used to study the binding of a labeled ligand to its receptor, the conformational changes in a protein, or the assembly of macromolecular complexes. For instance, studies with the related Cy3 dye have shown that its attachment to DNA can lead to a long rotational correlation time, indicating a lack of rotational freedom of the dye around the linker that connects it to the DNA. acs.org

Q & A

Q. What are the standard protocols for conjugating Sulfo-Cyanine3.5 NHS ester to proteins or antibodies?

- Methodological Answer : Conjugation typically involves reacting the NHS ester with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 8.5–9.0). Use a 10–20-fold molar excess of dye to protein to ensure efficient labeling while minimizing aggregation. Purify the conjugate via size-exclusion chromatography or dialysis to remove unreacted dye. Critical parameters include buffer choice (avoid amine-containing buffers like Tris) and reaction time (30–120 minutes at 4°C or room temperature). Validate conjugation efficiency using absorbance spectroscopy (e.g., measuring dye-to-protein ratio via molar extinction coefficients) .

Q. How does this compound compare to non-sulfonated Cyanine3.5 in aqueous reaction systems?

- Methodological Answer : The sulfonate groups enhance water solubility, enabling reactions in aqueous buffers without organic solvents. Non-sulfonated variants require organic media (e.g., DMSO or acetonitrile), which may denature proteins. For hydrophobic proteins, pre-dissolve Sulfo-Cyanine3.5 in a minimal volume of DMSO (<5% final concentration) to maintain solubility while preserving protein integrity. Always test solvent compatibility with the target biomolecule .

Advanced Research Questions

Q. How can researchers resolve contradictions in labeling efficiency when using this compound across different protein isoforms?

- Methodological Answer : Discrepancies may arise from variations in lysine accessibility or steric hindrance. Perform structural modeling (e.g., AlphaFold) to predict lysine surface exposure. Use controlled denaturation experiments (e.g., urea gradient) to assess whether conformational changes improve labeling. Compare results with alternative labeling strategies (e.g., site-specific cysteine labeling with maleimide derivatives) to isolate confounding factors .

Q. What experimental controls are essential for validating specificity in live-cell imaging with Sulfo-Cyanine3.5 conjugates?

- Methodological Answer : Include:

- Negative Control : Pre-incubate cells with excess free amine (e.g., glycine) to block nonspecific NHS ester reactions.

- Competition Assay : Co-administer unconjugated dye to confirm signal specificity.

- Photobleaching Controls : Perform FRAP (fluorescence recovery after photobleaching) to distinguish bound vs. free dye.

- Quenching Tests : Use sodium dithionite to quench extracellular fluorescence, isolating intracellular signals .

Q. How does DNA concentration affect the efficiency of one-step NHS ester labeling in nucleic acid studies?

- Methodological Answer : Higher DNA concentrations (≥50 μg/mL) improve reaction kinetics due to increased collision frequency. However, excessive concentrations (>200 μg/mL) may induce aggregation. Optimize using a titration series (10–300 μg/mL) and quantify labeling via fluorescence polarization or gel electrophoresis. Note that methylation status (e.g., CpG islands) can alter amine accessibility, requiring pre-treatment with demethylating agents in some cases .

Q. What strategies mitigate spectral overlap when multiplexing Sulfo-Cyanine3.5 with other cyanine dyes (e.g., Cy5 or Cy7)?

- Methodological Answer : Perform spectral unmixing using reference dye emission profiles. Validate with single-dye controls to account for batch-to-batch variability. For time-resolved imaging, employ sequential excitation/emission windows (e.g., 650 nm for Cy5, 750 nm for Cy7) to minimize cross-talk. Use computational tools like linear discriminant analysis (LDA) for post-hoc signal separation .

Data Analysis & Experimental Design

Q. How should researchers quantify dye-to-protein ratios when reporting labeling efficiency?

- Methodological Answer : Calculate using the formula:

where = absorbance and = molar extinction coefficient (e.g., Sulfo-Cyanine3.5: ~120,000 M⁻¹cm⁻¹ at 550 nm; BSA: ~43,824 M⁻¹cm⁻¹ at 280 nm). Correct for dye contribution at 280 nm using a correction factor (e.g., 0.05 for Sulfo-Cyanine3.5) .

Q. What statistical frameworks are recommended for analyzing dose-response data in Sulfo-Cyanine3.5-based assays?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-lapse data, employ mixed-effects models to account for repeated measures. Report confidence intervals and effect sizes to contextualize biological significance .

Conflict Resolution & Reproducibility

Q. How can contradictory results in Sulfo-Cyanine3.5 stability studies be systematically addressed?

- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, light exposure). Use accelerated degradation studies (e.g., 40°C for 72 hours) to assess dye stability. Compare lot numbers and storage conditions (lyophilized vs. solution). Publish raw data (e.g., HPLC traces, absorbance spectra) to facilitate meta-analyses .

Q. What steps ensure reproducibility in cross-linking experiments using Sulfo-Cyanine3.5 bis-NHS esters?

- Methodological Answer : Document buffer ionic strength and spacer arm length (e.g., PEG vs. alkyl linkers), which influence cross-linking efficiency. Use mass spectrometry to confirm cross-link formation and identify nonspecific adducts. Share detailed protocols via repositories like Protocols.io to standardize methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.